2-phenyl-N'-tritylacetohydrazide
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Overview
Description
2-phenyl-N’-tritylacetohydrazide is an organic compound with the molecular formula C₂₇H₂₄N₂O It is a hydrazide derivative, characterized by the presence of a phenyl group and a trityl group attached to the acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-tritylacetohydrazide typically involves the reaction of phenylhydrazine with trityl chloride in the presence of a base, followed by the addition of acetyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for 2-phenyl-N’-tritylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N’-tritylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenyl and trityl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-phenyl-N’-tritylacetohydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N’-tritylacetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Thiazoles: Heterocyclic compounds containing sulfur and nitrogen atoms.
Uniqueness
2-phenyl-N’-tritylacetohydrazide is unique due to its combination of phenyl and trityl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H24N2O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-phenyl-N'-tritylacetohydrazide |
InChI |
InChI=1S/C27H24N2O/c30-26(21-22-13-5-1-6-14-22)28-29-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,29H,21H2,(H,28,30) |
InChI Key |
RHTFHYXBFUINTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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